Cas no 14398-36-8 (3-Buten-2-one,4-[(1S)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-)
![3-Buten-2-one,4-[(1S)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)- structure](https://pt.kuujia.com/scimg/cas/14398-36-8x500.png)
14398-36-8 structure
Nome do Produto:3-Buten-2-one,4-[(1S)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-
3-Buten-2-one,4-[(1S)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-Buten-2-one,4-[(1S)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-
- (E)-alpha-Ionone
- [S-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
- (S-(E))-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
- 4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
- (S)-α-Ionone
- Einecs 238-362-9
- (E)-4-[(S)-2,6,6-Trimethyl-2-cyclohexenyl]-3-butene-2-one
- (E)-4-[(1S)-2,6,6-Trimethyl-2-cyclohexenyl]-3-butene-2-one
- (E)-4-[(S)-2,6,6-Trimethyl-2-cyclohexen-1α-yl]-3-buten-2-one
- (3E)-4-[(S)-2,6,6-Trimethyl-2-cyclohexen-1-yl]-3-buten-2-one
- 3-Buten-2-one, 4-[(1S)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-
- SCHEMBL5590918
- (E)-4-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-one
- 14398-36-8
- (-)-alpha-Ionone
- DTXSID301317998
- SCHEMBL5590917
- EINECS 246-069-2
- (s)-alpha-ionone
-
- Inchi: InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3/b8-7+
- Chave InChI: UZFLPKAIBPNNCA-BQYQJAHWSA-N
- SMILES: CC(/C=C/C1C(C)=CCCC1(C)C)=O
Propriedades Computadas
- Massa Exacta: 192.1515
- Massa monoisotópica: 192.151415
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 2
- Complexidade: 282
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 17.1
- XLogP3: 3
Propriedades Experimentais
- Densidade: 0.935
- Ponto de ebulição: 257.6°C at 760 mmHg
- Ponto de Flash: 111.9°C
- Índice de Refracção: 1.511
- PSA: 17.07
3-Buten-2-one,4-[(1S)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)- Literatura Relacionada
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
14398-36-8 (3-Buten-2-one,4-[(1S)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-) Produtos relacionados
- 127-41-3(a-Ionone (>90%))
- 79-69-6(4-(2,5,6,6-Tetramethylcyclohex-2-en-1-yl)but-3-en-2-one)
- 1322-70-9(methyl ionone gamma)
- 7779-30-8(1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-)
- 298215-76-6(N-(3,4-Dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide)
- 1248284-39-0(1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid)
- 1284834-21-4([4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine)
- 1156113-09-5((2-ethoxyethyl)1-(5-methylfuran-2-yl)ethylamine)
- 1152841-99-0(1-Pentyl-1H-pyrazol-4-amine)
- 1326814-08-7(8-Ethyl-4-[2-(4-methoxyphenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid)
Fornecedores recomendados
Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
